3,5-Dinitro-2-methylphenylboronic acid

説明

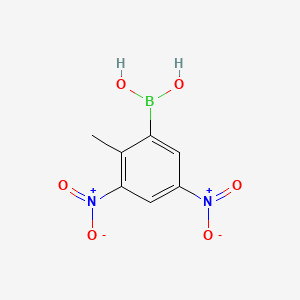

3,5-Dinitro-2-methylphenylboronic acid is an organic compound with the molecular formula C₇H₇BN₂O₆ and a molecular weight of 225.95 g/mol . It is a boronic acid derivative characterized by the presence of two nitro groups and a methyl group attached to a phenyl ring. This compound is typically a light yellow solid with a melting point of 122-128°C . It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

作用機序

Target of Action

The primary target of 3,5-Dinitro-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

This compound interacts with its targets through the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation conditions, and the presence of a suitable catalyst .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions, such as temperature and pH, as well as the presence of a suitable catalyst . The compound’s stability and reactivity can also be affected by storage conditions .

生化学分析

Biochemical Properties

3,5-Dinitro-2-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between two organic molecules, facilitated by a palladium catalyst . The compound interacts with various enzymes and proteins, including palladium complexes, which are essential for the transmetalation step in the coupling reaction . The nature of these interactions involves the transfer of organic groups from boron to palladium, leading to the formation of new chemical bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to inhibit proteasome activity, which can lead to changes in protein degradation and turnover

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, in the Suzuki-Miyaura coupling reaction, this compound undergoes transmetalation with palladium complexes, resulting in the formation of new carbon-carbon bonds . This process involves the transfer of organic groups from boron to palladium, which is a key step in the reaction mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function are still being studied. In vitro and in vivo studies have shown that boronic acids can have lasting impacts on cellular processes, including protein degradation and enzyme activity

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and protein degradation . Toxic or adverse effects at high doses are also a concern, as boronic acids can cause skin and eye irritation, as well as respiratory issues . Understanding the dosage effects of this compound is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in chemical reactions. The compound interacts with enzymes and cofactors that facilitate the transfer of organic groups from boron to other molecules . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The specific metabolic pathways involving this compound are still being investigated.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . Understanding how this compound is transported and distributed is important for its effective use in biochemical research.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can influence the compound’s interactions with enzymes and proteins, affecting its overall biochemical activity

準備方法

Synthetic Routes and Reaction Conditions

3,5-Dinitro-2-methylphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 3,5-dinitro-2-methylphenyl halides using boronic acid derivatives under palladium-catalyzed conditions . The reaction typically proceeds under mild conditions, making it suitable for the synthesis of various boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity .

化学反応の分析

Types of Reactions

3,5-Dinitro-2-methylphenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

3,5-Dinitro-2-methylphenylboronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Industry: It is used in the production of advanced materials and polymers.

類似化合物との比較

Similar Compounds

- 3-Nitrophenylboronic acid

- 2-Tolylboronic acid

- 3-Amino-5-nitrophenylboronic acid

- 3-Aminophenylboronic acid monohydrate

- 2-Methyl-5-nitrophenylboronic acid

Uniqueness

3,5-Dinitro-2-methylphenylboronic acid is unique due to the presence of two nitro groups and a methyl group on the phenyl ring, which significantly influences its reactivity and stability in various chemical reactions. This makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it can form stable and diverse carbon-carbon bonds .

生物活性

3,5-Dinitro-2-methylphenylboronic acid (CAS 24341-76-2) is a compound that has garnered attention in biochemical research due to its significant role in various chemical reactions and potential biological applications. This article delves into its biological activity, mechanisms of action, and implications for research and therapeutic applications.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHB NO

- Molecular Weight : 226.0 g/mol

- Melting Point : Data not explicitly provided in the sources but generally stable under standard laboratory conditions.

This compound features a boronic acid functional group, which is crucial for its reactivity and interactions with biological molecules.

Target of Action

The primary target of this compound is the Suzuki-Miyaura coupling reaction , a widely used method in organic synthesis for forming carbon-carbon bonds. This reaction typically involves a palladium catalyst, which facilitates the transmetalation process essential for bond formation .

Mode of Action

The compound interacts with its targets primarily through:

- Transmetalation : In the presence of palladium complexes, it undergoes transmetalation to form new carbon-carbon bonds.

- Inhibition of Proteasome Activity : Boronic acids, including this compound, can inhibit proteasome activity, affecting protein degradation pathways and cellular metabolism .

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Cell Signaling : By interacting with proteins and enzymes, it may alter signaling pathways and gene expression.

- Enzyme Activity : The compound has been shown to affect enzyme functions through its interactions at the molecular level .

In Vitro Studies

Studies have demonstrated that boronic acids can have lasting impacts on cellular functions. For instance:

- Dosage Effects : In animal models, varying dosages lead to different effects on enzyme activity. Low doses may have minimal impact, while higher doses can significantly alter protein turnover and degradation rates .

Case Studies

- Suzuki-Miyaura Reactions : The compound has been effectively utilized in various Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. For example, it has been employed to form substituted phenylboronic acids under optimized conditions using palladium catalysts .

- Biological Assays : In studies focusing on enzyme mechanisms, this compound has been used as a tool to explore the catalytic roles of boron compounds in biochemical reactions .

Comparison of Biological Activity

The following table summarizes the biological activities associated with this compound compared to other boronic acids:

| Property/Activity | This compound | Other Boronic Acids |

|---|---|---|

| Target Reaction | Suzuki-Miyaura coupling | Various coupling reactions |

| Proteasome Inhibition | Yes | Varies by structure |

| Enzyme Interaction | Significant | Varies |

| Stability under Standard Conditions | Stable | Generally stable |

特性

IUPAC Name |

(2-methyl-3,5-dinitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESXGHPFWNSQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402278 | |

| Record name | (2-Methyl-3,5-dinitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24341-76-2 | |

| Record name | B-(2-Methyl-3,5-dinitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24341-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-3,5-dinitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。